1-(Tiofen-2-il)piperazina

Descripción general

Descripción

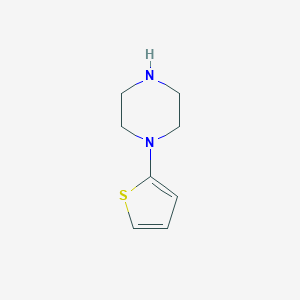

1-(Thiophen-2-yl)piperazine is an organic compound that features a piperazine ring substituted with a thiophene ring at the second position. This compound is of significant interest due to its diverse applications in medicinal chemistry and material science. The molecular formula of 1-(Thiophen-2-yl)piperazine is C8H12N2S, and it has a molecular weight of 168.26 g/mol .

Aplicaciones Científicas De Investigación

1-(Thiophen-2-yl)piperazine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor modulators.

Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs for treating neurological disorders.

Mecanismo De Acción

Target of Action

1-(Thiophen-2-yl)piperazine is a compound that has been identified as a potential ligand for the dopamine D3 receptor . The dopamine D3 receptor is a protein that is encoded by the DRD3 gene in humans . This receptor is of particular interest in the context of neuropsychiatric disorders, including schizophrenia and substance use disorder .

Mode of Action

The compound interacts with its target, the dopamine D3 receptor, through a process known as ligand-receptor binding . This interaction results in changes in the receptor’s activity, which can lead to alterations in the signaling pathways within the cell . The exact nature of these changes can vary depending on the specific characteristics of the ligand and the receptor, as well as the cellular context in which they are interacting .

Biochemical Pathways

The binding of 1-(Thiophen-2-yl)piperazine to the dopamine D3 receptor can affect various biochemical pathways within the cell . These pathways are involved in a range of cellular processes, including signal transduction, gene expression, and synaptic plasticity . The downstream effects of these changes can include alterations in neuronal activity, changes in the release of neurotransmitters, and modifications to the function of other proteins and receptors within the cell .

Result of Action

The molecular and cellular effects of 1-(Thiophen-2-yl)piperazine’s action are likely to be diverse, given its potential role as a ligand for the dopamine D3 receptor . These effects could include changes in neuronal activity, alterations in the release of neurotransmitters, and modifications to the function of other proteins and receptors within the cell .

Análisis Bioquímico

Biochemical Properties

Thiophene derivatives, which include 1-(Thiophen-2-yl)piperazine, have been reported to possess a wide range of therapeutic properties

Cellular Effects

It is known that thiophene derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that the main metabolic pathway of brexpiprazole, a structurally similar compound, is S-oxidation

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)piperazine can be synthesized through various methods. One common approach involves the reaction of thiophene-2-carboxylic acid with piperazine under appropriate conditions. The reaction typically requires a dehydrating agent such as thionyl chloride to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of 1-(Thiophen-2-yl)piperazine may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the employment of catalysts such as palladium in Buchwald-Hartwig amination reactions can further optimize the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions: 1-(Thiophen-2-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of dihydrothiophene derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

Oxidation: Thiophene sulfoxides, thiophene sulfones.

Reduction: Dihydrothiophene derivatives.

Substitution: Halogenated thiophenes, nitrothiophenes.

Comparación Con Compuestos Similares

1-(Thiophen-3-yl)piperazine: Similar structure but with the thiophene ring attached at the third position.

1-(Furan-2-yl)piperazine: Contains a furan ring instead of a thiophene ring.

1-(Pyridin-2-yl)piperazine: Features a pyridine ring in place of the thiophene ring.

Uniqueness: 1-(Thiophen-2-yl)piperazine is unique due to the presence of the thiophene ring, which imparts specific electronic properties and reactivity. This makes it particularly valuable in the synthesis of compounds with desired electronic and pharmacological characteristics .

Actividad Biológica

1-(Thiophen-2-yl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

1-(Thiophen-2-yl)piperazine features a piperazine ring substituted with a thiophene moiety. The molecular formula is , and its structure can be represented as follows:

This unique structure contributes to its diverse biological activities, including potential applications in neuropharmacology and cancer therapy.

Antiparasitic Activity

Research indicates that derivatives of 1-(thiophen-2-yl)piperazine have shown promising activity against parasitic infections. For instance, one study evaluated various piperazine analogues for their ability to inhibit trypanothione reductase (TryR), an enzyme critical for the survival of Trypanosoma brucei, the causative agent of African sleeping sickness. Some analogues exhibited competitive inhibition with and an effective concentration (EC50) against T. brucei of .

Anticancer Potential

The compound has also been investigated for its anticancer properties. A series of piperazine-linked derivatives were synthesized and tested against breast cancer cell lines, revealing cytotoxic effects that depended on the concentration of the compounds. The most effective derivatives demonstrated significant cell-killing potential, indicating that modifications to the piperazine structure can enhance anticancer activity .

Structure-Activity Relationship (SAR)

The SAR analysis of 1-(thiophen-2-yl)piperazine derivatives suggests that specific substitutions on the piperazine ring can significantly influence biological activity. For example, introducing methyl groups has been shown to enhance antifungal and insecticidal activities in related compounds . Additionally, maintaining a fused bicyclic aromatic moiety, such as thiophene, appears crucial for optimal binding and inhibition of target enzymes .

Case Study 1: Trypanothione Reductase Inhibition

In a comparative study, various aryl analogues were assessed for their potency against TryR. The results indicated that direct attachment of the thiophene moiety to the piperazine core was essential for maintaining inhibitory activity. The most potent compounds exhibited IC50 values below , highlighting the importance of structural integrity in achieving desired biological effects .

Case Study 2: Anticancer Activity Against Breast Cancer Cells

A recent investigation into piperazine-linked naphthalimide derivatives demonstrated their potential as cancer theranostics. These compounds were characterized by their ability to target CAIX-expressing cancers effectively. The study reported that certain derivatives achieved over 80% cell viability at low concentrations while exhibiting significant cytotoxicity against cancer cells at higher doses . This underscores the therapeutic potential of modifying the piperazine structure.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

1-thiophen-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-2-8(11-7-1)10-5-3-9-4-6-10/h1-2,7,9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGVDUJFWRWPCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620635 | |

| Record name | 1-(Thiophen-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108768-19-0 | |

| Record name | 1-(Thiophen-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.